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Cellopentaose

Carbohydrate-binding module Protein-carbohydrate interaction Isothermal titration calorimetry

Researchers studying cellulase specificity often face irreproducible data from ill-defined substrates. Cellopentaose (DP5) provides a precise, defined oligosaccharide with exactly five β-1,4-linked glucose units, eliminating chain-length ambiguity. - Enables 9-fold greater CBM binding affinity versus cellotetraose (DP4) for rigorous ITC quantification. - Generates diagnostic product fingerprints (cellotetraose, cellobiose, cellotriose) for elucidating endoglucanase cleavage preferences. - Quantified at ≥95% purity by HPLC; suitable as a certified reference standard for HPAEC-PAD analysis.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
Cat. No. B7799376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellopentaose
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1
InChIKeyFTNIPWXXIGNQQF-XHCCAYEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Cellopentaose (beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-D-glucopyranose) for Research and Industrial Procurement


D-(+)-Cellopentaose is a linear cello-oligosaccharide composed of five D-glucose units linked by β-1,4-glycosidic bonds, with a molecular formula of C30H52O26 and a molecular weight of 828.72 g/mol . It serves as a defined intermediate in cellulose hydrolysis and a critical substrate for characterizing the specificity and kinetics of cellulases, endoglucanases, and carbohydrate-binding modules [1]. Commercial availability includes grades with ≥95.0% purity by HPLC, suitable for use as an analytical standard and in precise biochemical assays [2].

Why Cellopentaose Cannot Be Interchanged with Cellotetraose (DP4) or Cellohexaose (DP6)


The degree of polymerization (DP) of a cello-oligosaccharide is not a minor structural variation; it is the primary determinant of its interaction with enzymes and binding proteins. For example, the carbohydrate-binding module CBM17 exhibits binding affinities that increase exponentially with chain length: 4.3 x 10³ M⁻¹ for cellotetraose (DP4) versus 3.8 x 10⁴ M⁻¹ for cellopentaose (DP5), a near 9-fold increase in affinity for the addition of a single glucose unit [1]. This non-linear relationship extends to enzyme kinetics, where hydrolysis rates and product patterns differ dramatically between DP4, DP5, and DP6 [2]. Substituting cellopentaose with another DP would introduce significant and unpredictable variability into assays, compromising data reproducibility and making cross-study comparisons invalid.

Quantifiable Performance Benchmarks for Cellopentaose in Enzymatic and Binding Assays


Comparative Binding Affinity of CBM17 for Cellooligosaccharides

The binding affinity of a family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans for cellopentaose (DP5) was quantified and compared to its affinities for cellotriose (DP3), cellotetraose (DP4), and cellohexaose (DP6) [1]. The association constant (Ka) for cellopentaose (3.8 ± 0.1 x 10⁴ M⁻¹) is nearly 9-fold higher than that for cellotetraose (4.3 ± 0.4 x 10³ M⁻¹), demonstrating that the addition of a single glucose unit to the substrate chain can drastically alter the strength of the protein-ligand interaction [1]. This non-linear increase in affinity with chain length highlights the critical importance of DP5 as a distinct tool for probing binding site architecture and for use in competitive inhibition assays [1].

Carbohydrate-binding module Protein-carbohydrate interaction Isothermal titration calorimetry

Differential Hydrolysis Rate and Product Pattern by R. flavefaciens Endoglucanase B

A study on a GH44 endoglucanase from Ruminococcus flavefaciens FD-1 demonstrated that hydrolysis rates increase with cellooligosaccharide chain length [1]. More importantly, the specific products formed from each substrate are distinct. While cellotetraose (DP4) hydrolysis yields only cellotriose and glucose, hydrolysis of cellopentaose (DP5) produces a characteristic and distinct product profile: large amounts of cellotetraose and glucose, somewhat more of the former, and much smaller amounts of cellobiose and cellotriose [1]. In contrast, cellohexaose (DP6) hydrolysis yields much more cellotetraose than cellobiose and only transient amounts of cellopentaose [1]. This demonstrates that cellopentaose acts not merely as a longer substrate, but as a unique substrate that directs a different enzymatic outcome.

Glycoside hydrolase Endoglucanase Substrate specificity Product analysis

Specific Activity and Substrate Recognition by Iocasia fonsfrigidae Endoglucanase IfCelS12A

The novel endoglucanase IfCelS12A from the halophilic bacterium Iocasia fonsfrigidae SP3-1 was characterized for its activity on cellooligosaccharides [1]. The enzyme preferentially hydrolyzes cellotetraose, cellopentaose, and cellohexaose, with negligible activity on cellobiose or cellotriose [1]. Kinetic analysis on cellopentaose revealed a KM of 0.27 mM and a kcat/KM of 1.34 mM⁻¹ s⁻¹, demonstrating a 16-fold increase in catalytic efficiency (kcat/KM) compared to its activity on barley β-D-glucan [1]. This pronounced preference for a defined, mid-length oligosaccharide makes cellopentaose an ideal substrate for quantifying the activity of this class of salt-tolerant enzymes, a task for which polysaccharide mixtures would be unsuitable.

Endoglucanase Kinetic parameters Substrate specificity Salt-tolerant enzyme

Analytical Separation and Quantification by HPAEC-PAD

A high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) method was developed to simultaneously separate and quantify mixtures of xylo- and cello-oligosaccharides [1]. The method achieves baseline separation of nine linear oligomers, including cellopentaose, within 30 minutes [1]. Notably, the elution order under these optimized conditions is: cellobiose, cellotriose, cellotetraose, and finally cellopentaose [1]. This well-defined chromatographic behavior and clear separation from its DP4 and DP6 analogs are critical for its use as a quantitative analytical standard in monitoring lignocellulosic biomass processing streams, where accurate quantification of specific oligosaccharides is essential for process control and yield calculation [1].

Analytical chemistry HPAEC-PAD Chromatography Biomass conversion

Kinetic Properties of Trichoderma reesei Endoglucanase Cel12A on Cellooligosaccharides

The kinetic constants of the low molecular mass endoglucanase Cel12A (EG III) from Trichoderma reesei were determined on cellotriose, cellotetraose, and cellopentaose [1]. A key finding was that Cel12A does not hydrolyze cellotriose, underscoring its dependence on longer substrates [1]. While specific kCat values for cellopentaose were found to be significantly lower compared to other T. reesei endoglucanases like Cel5A and Cel7B, the data confirms cellopentaose as the minimal substrate for which Cel12A shows quantifiable activity [1]. This differential activity between cellotetraose and cellopentaose provides a clear functional benchmark, essential for discerning the overlapping and unique roles of multiple endoglucanases within the complex cellulolytic secretome of T. reesei.

Cellulase Enzyme kinetics Trichoderma reesei Endoglucanase

Defined Application Scenarios for D-(+)-Cellopentaose in Biocatalysis and Analysis


Precise Characterization of Carbohydrate-Binding Module (CBM) Affinity and Specificity

Cellopentaose is an indispensable tool for determining the binding constants of CBMs using techniques like isothermal titration calorimetry (ITC). As shown by the near 9-fold difference in binding affinity for CBM17 between cellotetraose and cellopentaose, this DP provides a critical data point that reveals the precise chain-length dependence of the binding site [1]. Its use allows for the rigorous quantification of a CBM's binding cleft architecture, a necessity for protein engineering efforts aimed at designing more efficient cellulases for biomass deconstruction.

Defined Substrate for Validating Endoglucanase Mechanism and Product Pattern

In mechanistic enzymology, the use of a defined substrate like cellopentaose is paramount for elucidating the mode of action of endoglucanases. Unlike cellotetraose, which yields a simple two-product mixture with some enzymes, cellopentaose's hydrolysis generates a more complex and informative product fingerprint (e.g., a mixture of cellotetraose, cellobiose, and cellotriose) that is diagnostic of the enzyme's specific cleavage preferences and processivity [2]. This makes it a superior substrate for kinetic studies aimed at modeling the active site topology and catalytic mechanism of glycoside hydrolases.

High-Resolution Analytical Standard for Bioprocess Monitoring

Cellopentaose serves as a certified reference standard for quantifying this specific degree of polymerization in complex hydrolysates derived from lignocellulosic biomass. Validated HPAEC-PAD methods demonstrate that cellopentaose can be cleanly separated and quantified from other cello- and xylo-oligosaccharides within 30 minutes, enabling precise monitoring of the dynamic profile of soluble intermediates during enzymatic saccharification [3]. This level of resolution is essential for optimizing industrial enzyme cocktails and maximizing fermentable sugar yields, as the accumulation of specific intermediates like cellopentaose can indicate an enzyme bottleneck.

Enzyme Activity Assay for Industrial Biocatalyst Characterization

For characterizing novel industrial enzymes, such as salt-tolerant endoglucanases from extremophiles, cellopentaose provides a defined and reproducible substrate for activity assays. The finding that the enzyme IfCelS12A exhibits a 16-fold higher catalytic efficiency on cellopentaose compared to a polysaccharide substrate underscores its utility for precisely quantifying the activity of this enzyme class [4]. This is critical for quality control during enzyme production, for standardizing enzyme units in commercial preparations, and for screening engineered enzyme variants in directed evolution campaigns.

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